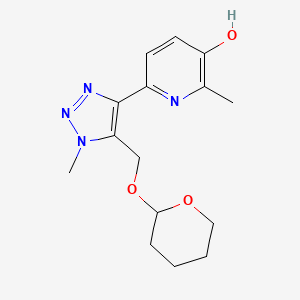
2-Methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridin-3-ol is a compound characterized by its intricate structure, featuring a combination of triazole and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridin-3-ol can be achieved through multi-step reactions, involving the formation of the triazole ring followed by its functionalization with the pyridine and tetrahydro-2H-pyran-2-yl groups. Common reagents include azides and alkynes, with copper(I) catalysis often employed for the Huisgen cycloaddition. Reaction conditions typically involve moderate temperatures and inert atmospheres.
Industrial Production Methods
Industrial-scale production may involve optimizing the yield and purity of the compound through continuous flow processes or alternative catalytic systems. Solvent choice and reaction conditions are critical to scale efficiency and environmental impact.
化学反应分析
Types of Reactions
2-Methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridin-3-ol undergoes various reactions, including:
Oxidation: Can lead to the formation of corresponding oxides or introduction of functional groups.
Reduction: May reduce pyridine ring or other functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions primarily at the pyridine ring or tetrahydro-2H-pyran-2-yl groups.
Common Reagents and Conditions
Reagents like KMnO₄ (for oxidation), Pd/C (for hydrogenation), and various electrophiles (for substitution) are frequently used. Conditions vary but typically involve controlled temperatures and solvents compatible with the stability of the compound.
Major Products
The major products depend on the specific reactions undertaken, but typically include substituted pyridine derivatives, modified triazole compounds, and various oxidation products.
科学研究应用
Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules and materials, such as ligands for catalysis and molecular scaffolds in supramolecular chemistry.
Biology
In biological research, it may act as a probe for studying biochemical pathways, given its potential to interact with specific enzymes and proteins.
Medicine
Potential medicinal applications include the development of new pharmaceuticals, particularly due to the triazole ring's known bioactivity. It may serve as a lead compound in designing drugs targeting specific diseases or conditions.
Industry
In industrial settings, the compound could be used in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 2-Methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridin-3-ol largely depends on its interaction with molecular targets such as enzymes or receptors. The triazole and pyridine rings can facilitate binding to metal ions or organic molecules, affecting biochemical pathways and cellular functions.
Molecular Targets and Pathways
Likely targets include enzymes involved in metabolic pathways or receptors on cell surfaces. The compound can potentially modulate activity or signal transduction, leading to its observed effects.
相似化合物的比较
Similar Compounds
2-Methyl-6-(1-methyl-1H-1,2,3-triazol-4-yl)pyridin-3-ol
2-Methyl-6-(5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridin-3-ol
Uniqueness
What sets 2-Methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridin-3-ol apart is its unique combination of functional groups, allowing for diverse reactivity and interactions
属性
IUPAC Name |
2-methyl-6-[1-methyl-5-(oxan-2-yloxymethyl)triazol-4-yl]pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-10-13(20)7-6-11(16-10)15-12(19(2)18-17-15)9-22-14-5-3-4-8-21-14/h6-7,14,20H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUPBAFHRLPJTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=C(N(N=N2)C)COC3CCCCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-((methylamino)methyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2425877.png)
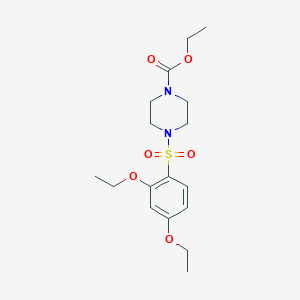
![ethyl 2-(2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2425879.png)
![N-[1-(N'-PROPANOYLHYDRAZINECARBONYL)ETHYL]ADAMANTANE-1-CARBOXAMIDE](/img/structure/B2425881.png)
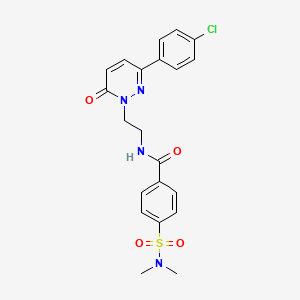
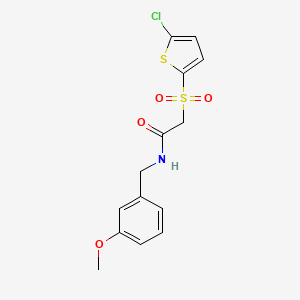
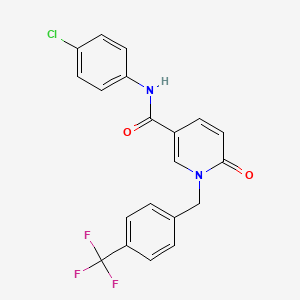
![14,14-dimethyl-10-{5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one](/img/structure/B2425889.png)
amine](/img/structure/B2425892.png)
![2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2425893.png)
![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2425894.png)

![2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N,N-bis(propan-2-yl)acetamide](/img/structure/B2425897.png)

